1-[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methanamine hydrochloride
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Overview
Description
1-[2’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methanamine hydrochloride is a compound that features a tetrazole ring, a biphenyl structure, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methanamine hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the biphenyl structure. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts . The resulting tetrazole derivative is then coupled with a biphenyl compound under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of eco-friendly solvents and catalysts is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the biphenyl structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
1-[2’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological molecules, enhancing its binding affinity. The biphenyl structure provides rigidity and stability, while the methanamine group can participate in further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-tetrazol-5-ylmethanamine hydrochloride: Similar in structure but lacks the biphenyl moiety.
4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: Contains a tetrazole ring but has different functional groups.
1,2-bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene: A high-nitrogen compound with multiple tetrazole rings.
Uniqueness
1-[2’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methanamine hydrochloride is unique due to its combination of a tetrazole ring, biphenyl structure, and methanamine group.
Properties
CAS No. |
145733-69-3 |
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Molecular Formula |
C14H14ClN5 |
Molecular Weight |
287.75 g/mol |
IUPAC Name |
[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H13N5.ClH/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14;/h1-8H,9,15H2,(H,16,17,18,19);1H |
InChI Key |
UIPBETMPKZPOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C3=NNN=N3.Cl |
Purity |
95 |
Origin of Product |
United States |
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